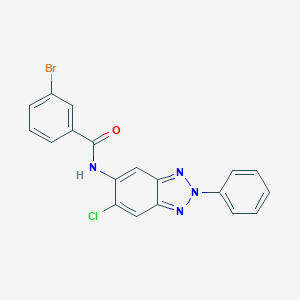![molecular formula C10H13Cl2NO B283594 3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)
3-[(2,4-Dichlorobenzyl)amino]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Dichlorobenzyl)amino]-1-propanol, also known as DCB, is a chemical compound that has been widely used in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 255.15 g/mol. DCB is commonly used in the pharmaceutical industry for its antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorobenzyl)amino]-1-propanol is not well understood. It is believed that 3-[(2,4-Dichlorobenzyl)amino]-1-propanol disrupts the cell membrane of microorganisms, leading to their death. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has also been found to inhibit the formation of biofilms, which are communities of microorganisms that are difficult to eradicate.
Biochemical and Physiological Effects:
3-[(2,4-Dichlorobenzyl)amino]-1-propanol has been found to have low toxicity in vitro and in vivo. It does not cause significant damage to mammalian cells and tissues. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has been shown to have a low potential for inducing mutations or chromosomal aberrations.
Advantages and Limitations for Lab Experiments
3-[(2,4-Dichlorobenzyl)amino]-1-propanol is a relatively cheap and readily available compound that can be easily synthesized in the laboratory. It has a long shelf life and can be stored at room temperature. However, 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has some limitations for lab experiments. It is not very soluble in organic solvents, which can limit its use in certain applications. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol can also be sensitive to light and air, which can affect its stability.
Future Directions
There are several future directions for research on 3-[(2,4-Dichlorobenzyl)amino]-1-propanol. One area of interest is the development of new formulations of 3-[(2,4-Dichlorobenzyl)amino]-1-propanol that can improve its solubility and stability. Another area of interest is the investigation of the mechanism of action of 3-[(2,4-Dichlorobenzyl)amino]-1-propanol. Further research is needed to understand how 3-[(2,4-Dichlorobenzyl)amino]-1-propanol interacts with microorganisms and how it disrupts their cell membranes. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has also shown promise as a potential treatment for biofilm-related infections. Future research could focus on developing new strategies for using 3-[(2,4-Dichlorobenzyl)amino]-1-propanol to prevent and treat biofilm-related infections.
Synthesis Methods
The synthesis of 3-[(2,4-Dichlorobenzyl)amino]-1-propanol involves the reaction of 2,4-dichlorobenzylamine with 1-chloropropane in the presence of a base. The reaction takes place at room temperature and yields 3-[(2,4-Dichlorobenzyl)amino]-1-propanol as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-[(2,4-Dichlorobenzyl)amino]-1-propanol has been extensively used in scientific research due to its antifungal and antibacterial properties. It has been found to be effective against a wide range of microorganisms, including Candida albicans, Aspergillus fumigatus, Escherichia coli, and Staphylococcus aureus. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has also been used as a preservative in cosmetics and personal care products.
properties
Molecular Formula |
C10H13Cl2NO |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2 |
InChI Key |
YLEDMDVNDLBCGS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCCCO |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[4-(1,3-benzothiazol-2-yl)phenyl]hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283513.png)
![2-{[2-(Allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283514.png)
![2-chloro-5-[(2Z)-2-[5-cyano-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzoic acid](/img/structure/B283516.png)
![N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B283518.png)
![6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283519.png)
![6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283520.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283522.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B283524.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283525.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B283526.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)


